
9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of a boron atom integrated into an anthracene framework, with a 2,4,6-trimethylphenyl group attached to the boron atom. The incorporation of boron into the aromatic system imparts distinct photophysical and chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene typically involves the reaction of 9-bromoanthracene with a boronic ester or boronic acid derivative of 2,4,6-trimethylphenyl. The reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is conducted at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced boron species.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or other reduced boron species.
Substitution: Functionalized aromatic derivatives.
科学研究应用
9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent, although this area is still under research.
Industry: Utilized in the development of advanced materials, including polymers and composites, where its unique properties can enhance performance.
作用机制
The mechanism by which 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene exerts its effects is primarily related to its electronic structure. The boron atom in the compound can participate in various electronic interactions, influencing the compound’s reactivity and stability. The aromatic system allows for delocalization of electrons, which can enhance the compound’s photophysical properties. Molecular targets and pathways involved in its action are often related to its ability to interact with other molecules through π-π interactions and hydrogen bonding.
相似化合物的比较
9-Phenyl-9-bora-anthracene: Lacks the trimethyl groups, resulting in different electronic and steric properties.
9-(2,4,6-Trimethylphenyl)-9-bora-fluorene: Similar structure but with a fluorene backbone instead of anthracene, leading to different photophysical properties.
9-(2,4,6-Trimethylphenyl)-9-bora-phenanthrene: Another similar compound with a phenanthrene backbone, offering different reactivity and stability.
Uniqueness: 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene stands out due to its specific combination of a boron atom within an anthracene framework and the presence of the 2,4,6-trimethylphenyl group. This unique structure imparts distinct photophysical properties, making it particularly valuable in optoelectronic applications and as a fluorescent probe.
属性
CAS 编号 |
33586-37-7 |
|---|---|
分子式 |
C22H21B |
分子量 |
296.2 g/mol |
IUPAC 名称 |
5-(2,4,6-trimethylphenyl)-10H-benzo[b][1]benzoborinine |
InChI |
InChI=1S/C22H21B/c1-15-12-16(2)22(17(3)13-15)23-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)23/h4-13H,14H2,1-3H3 |
InChI 键 |
MXKISKWLZYHBDE-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=CC=CC=C2CC3=CC=CC=C31)C4=C(C=C(C=C4C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


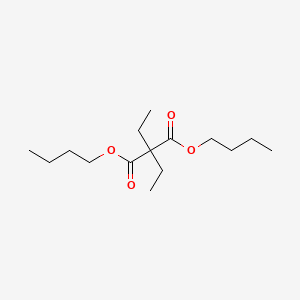
![(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11967892.png)
![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
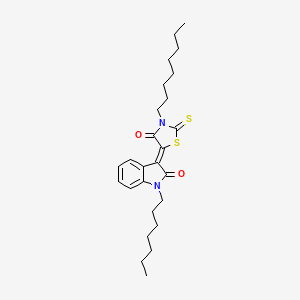

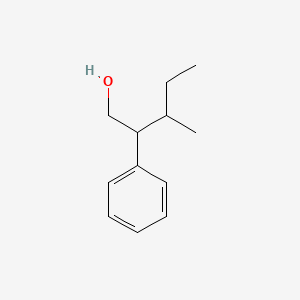
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
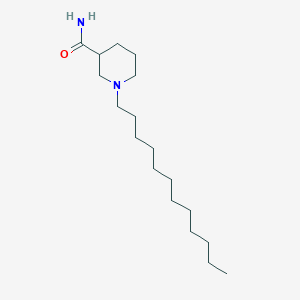
![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
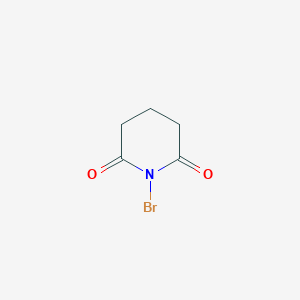
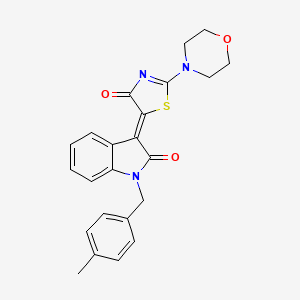
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
